4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 922054-75-9
Cat. No.: VC11960272
Molecular Formula: C16H13BrN2O2
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922054-75-9 |
|---|---|
| Molecular Formula | C16H13BrN2O2 |
| Molecular Weight | 345.19 g/mol |
| IUPAC Name | 4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C16H13BrN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) |
| Standard InChI Key | QVBSXUWOYPOGSF-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Introduction
4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the quinoline derivatives class. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both quinoline and benzamide moieties in its structure suggests significant interactions with biological targets, making it a candidate for drug development.
Synthesis of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
The synthesis of this compound typically involves a multi-step process. It requires careful control of reaction conditions, such as temperature and time, to ensure high yields and purity. The use of an inert atmosphere may be necessary to prevent unwanted side reactions.
Synthesis Steps:
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Starting Materials: Substituted quinolines and benzamide derivatives.
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Reaction Conditions: Specific conditions to promote the formation of the desired carboxamide structure.
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Purification Methods: Techniques such as recrystallization or chromatography to achieve high purity.
Biological Activities and Potential Applications
Compounds with similar structures to 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown significant antimicrobial and anticancer effects. The mechanism of action involves interaction with specific biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Potential Applications:
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Antimicrobial Agents: Potential use against bacterial and fungal infections.
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Anticancer Agents: Possible application in cancer treatment due to its interaction with cancer cell lines.
Analytical Techniques for Characterization
To confirm the structure and purity of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, several analytical techniques are employed:
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Infrared Spectroscopy (IR): Provides information on functional groups.
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Nuclear Magnetic Resonance (NMR): Offers detailed structural information.
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Mass Spectrometry (MS): Confirms molecular weight and structure.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Chlorine instead of bromine | Similar biological activity but different reactivity due to chlorine's properties |
| 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Fluorine instead of bromine | Potentially different pharmacological profiles due to fluorine's electronegativity |
| N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Lacks halogen substituents | Serves as a baseline for assessing halogen effects on biological activity |
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